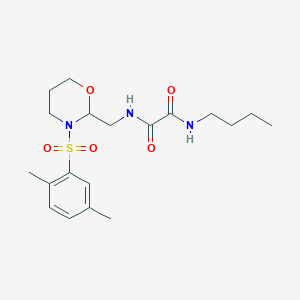
N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O5S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C23H29N3O6S, with a molecular weight of 475.6 g/mol. Its structural components include an oxazinan ring and a sulfonyl group, which are hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of 1,3,4-oxadiazoles have shown significant antimicrobial activity against various strains of bacteria and fungi. The mechanism is thought to involve the interaction of the -N=CO group with microbial DNA or RNA synthesis pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-acetyl-1,3,4-oxadiazole | MRSA | 32 µg/mL |
| 3-acetyl-1,3,4-oxadiazole | E. coli | 16 µg/mL |
| N1-butyl-N2-(4-methoxybenzyl)oxalamide | C. albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of this compound. In vitro studies using L929 fibroblast cells indicated that certain concentrations led to increased cell viability, suggesting a potential for therapeutic applications .
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Viability (%) after 48 hours |
|---|---|---|
| N1-butyl-N2-(4-methoxybenzyl)oxalamide | 100 | 92% |
| N1-butyl-N2-(4-methoxybenzyl)oxalamide | 200 | 68% |
| Control (DMSO) | - | 100% |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group may inhibit specific enzymes critical for bacterial growth.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The oxazinan moiety could interact with nucleic acids or their precursors.
Case Studies
A notable case study involved the synthesis and testing of related oxazinan derivatives in both microbial and cytotoxicity assays. These studies demonstrated that modifications in the chemical structure significantly influenced both antimicrobial efficacy and cytotoxicity profiles .
Summary of Findings
The reviewed literature suggests that this compound possesses promising biological activities with potential applications in medicinal chemistry. Further studies are warranted to explore its full therapeutic potential and safety profile.
Propriétés
IUPAC Name |
N-butyl-N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-4-5-9-20-18(23)19(24)21-13-17-22(10-6-11-27-17)28(25,26)16-12-14(2)7-8-15(16)3/h7-8,12,17H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOZCWSNZXFWJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














